molecular formula C49H81N5O20 B11929912 Mal-PEG4-bis-PEG4-propargyl

Mal-PEG4-bis-PEG4-propargyl

Cat. No.: B11929912
M. Wt: 1060.2 g/mol
InChI Key: NZFZQJBPQMLSSG-UHFFFAOYSA-N
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Description

Mal-PEG4-bis-PEG4-propargyl is a cleavable 8-unit polyethylene glycol (PEG) linker used in the synthesis of antibody-drug conjugates (ADCs). This compound is a click chemistry reagent containing an alkyne group, which can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing azide groups .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Mal-PEG4-bis-PEG4-propargyl involves the conjugation of maleimide and propargyl groups to a PEG chain. The reaction typically involves the following steps:

  • Activation of the PEG chain with a suitable activating agent.
  • Conjugation of the maleimide group to one end of the PEG chain.
  • Conjugation of the propargyl group to the other end of the PEG chain.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Mal-PEG4-bis-PEG4-propargyl primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAc). This reaction involves the formation of a triazole ring between the alkyne group of this compound and an azide group on another molecule.

Common Reagents and Conditions:

    Reagents: Copper sulfate (CuSO₄), sodium ascorbate, azide-containing molecules.

    Conditions: The reaction is typically carried out in an aqueous or organic solvent at room temperature or slightly elevated temperatures.

Major Products: The major product of the CuAAc reaction is a triazole-linked conjugate, which is stable and can be used for further applications .

Scientific Research Applications

Mal-PEG4-bis-PEG4-propargyl has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in the synthesis of complex molecules and polymers.

    Biology: Employed in bioconjugation techniques to link biomolecules such as proteins, peptides, and nucleic acids.

    Medicine: Integral in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.

    Industry: Utilized in the production of advanced materials and nanotechnology

Mechanism of Action

The mechanism of action of Mal-PEG4-bis-PEG4-propargyl involves its role as a linker in click chemistry reactions. The alkyne group of this compound reacts with azide groups on target molecules to form a stable triazole linkage. This reaction is highly specific and efficient, making it ideal for bioconjugation and drug development .

Comparison with Similar Compounds

Uniqueness: Mal-PEG4-bis-PEG4-propargyl is unique due to its cleavable nature and the presence of both maleimide and propargyl groups, which allow for versatile applications in bioconjugation and drug development. Its 8-unit PEG chain enhances solubility and stability in aqueous media, making it highly suitable for various scientific and industrial applications .

Properties

Molecular Formula

C49H81N5O20

Molecular Weight

1060.2 g/mol

IUPAC Name

N-[2-[2-[2-[2-[3-[1,3-bis[3-oxo-3-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethylamino]propoxy]propan-2-ylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide

InChI

InChI=1S/C49H81N5O20/c1-3-15-61-23-29-67-35-38-70-33-27-65-21-12-51-45(56)8-18-73-41-43(42-74-19-9-46(57)52-13-22-66-28-34-71-39-36-68-30-24-62-16-4-2)53-47(58)10-17-63-25-31-69-37-40-72-32-26-64-20-11-50-44(55)7-14-54-48(59)5-6-49(54)60/h1-2,5-6,43H,7-42H2,(H,50,55)(H,51,56)(H,52,57)(H,53,58)

InChI Key

NZFZQJBPQMLSSG-UHFFFAOYSA-N

Canonical SMILES

C#CCOCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCOCC#C)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O

Origin of Product

United States

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